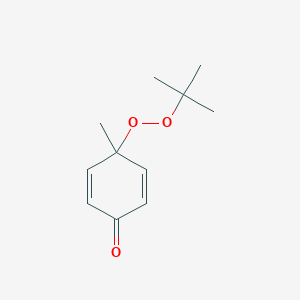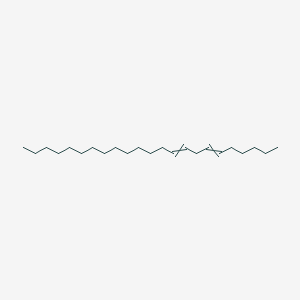
Tricosa-6,9-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricosa-6,9-diene is a chemical compound with the molecular formula C23H44. It is a long-chain hydrocarbon featuring two double bonds at the 6th and 9th positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tricosa-6,9-diene can be synthesized through various methods, including the reductive decyanation of nitriles and the isomerization of olefins. One common method involves the use of potassium on alumina (K/Al2O3) in solvents like hexane or toluene, which facilitates the isomerization process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The choice of solvents and catalysts is crucial to ensure the purity and stability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Tricosa-6,9-diene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert the double bonds into single bonds, resulting in a saturated hydrocarbon.
Substitution: Halogenation or other substitution reactions can occur at the double bond sites.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or ozone (O3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogens like bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.
Major Products:
Oxidation: Formation of diols or ketones.
Reduction: Formation of tricosane.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Tricosa-6,9-diene has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex molecules and as a model compound for studying reaction mechanisms.
Industry: It is used in the production of specialty chemicals and materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of tricosa-6,9-diene in biological systems involves its interaction with specific molecular targets. For instance, as a component of insect pheromones, it binds to olfactory receptors in male insects, triggering behavioral responses. In medicinal research, its anti-inflammatory effects are thought to be mediated through the inhibition of enzymes like 5-lipoxygenase, which plays a role in the inflammatory pathway .
Comparaison Avec Des Composés Similaires
Tricosa-3,6,9-triene: Another long-chain hydrocarbon with three double bonds.
Tricosa-3,6,9,19-tetraene: A compound with four double bonds, showing different reactivity and applications.
Uniqueness: Tricosa-6,9-diene is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its role in insect pheromones and potential medicinal applications highlight its versatility compared to other similar compounds.
Conclusion
This compound is a fascinating compound with diverse applications in various fields. Its unique structure allows it to participate in a range of chemical reactions, making it valuable for both research and industrial purposes. Ongoing studies continue to uncover new uses and mechanisms of action, further expanding its potential.
Propriétés
Numéro CAS |
125239-97-6 |
|---|---|
Formule moléculaire |
C23H44 |
Poids moléculaire |
320.6 g/mol |
Nom IUPAC |
tricosa-6,9-diene |
InChI |
InChI=1S/C23H44/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h11,13,17,19H,3-10,12,14-16,18,20-23H2,1-2H3 |
Clé InChI |
QVTSRBNFHQATMF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC=CCC=CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3R,6S)-3,6-dimethyl-6-(8-phenyloctyl)dioxan-3-yl]propanoic Acid](/img/structure/B14285735.png)
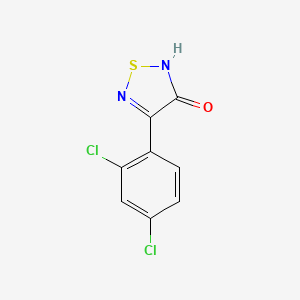
![[(2-Methylpropanoyl)oxy]methyl butanoate](/img/structure/B14285749.png)
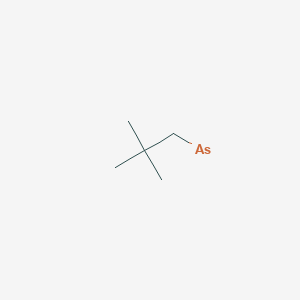

![Spiro[2H-indole-2,2'-piperidin]-6'-one, 1,3-dihydro-1,3,3-trimethyl-](/img/structure/B14285761.png)
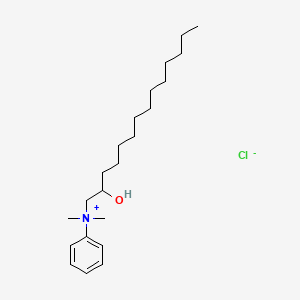
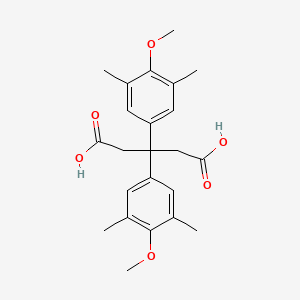
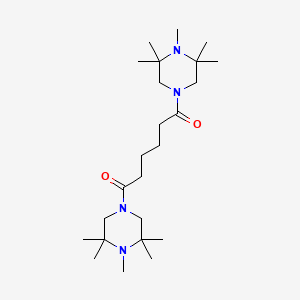
![2-[(2-Methoxyethoxy)methoxy]cyclohex-2-EN-1-one](/img/structure/B14285796.png)
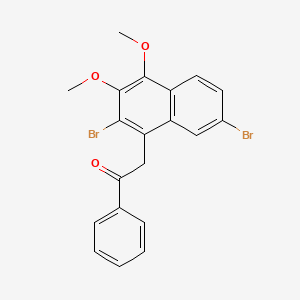
![2-[2,4-Bis(2,2-dimethylpropyl)phenoxy]butanoyl chloride](/img/structure/B14285821.png)
![2-[(Diethylalumanyl)methyl]-4,6-dimethylpyridine](/img/structure/B14285823.png)
